molecular formula C8H9ClN2O B1313056 5-Chloro-2-methoxybenzenecarboximidamide CAS No. 164670-74-0

5-Chloro-2-methoxybenzenecarboximidamide

Cat. No. B1313056
M. Wt: 184.62 g/mol
InChI Key: WRYVNSLKWKHAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxybenzenecarboximidamide, also known as CGS 20267 or ZD 5522, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its various biological properties. It has a molecular formula of C8H9ClN2O and a molecular weight of 184.625 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxybenzenecarboximidamide consists of a benzene ring substituted with a chloro group at the 5th position and a methoxy group at the 2nd position. The benzene ring is also substituted with a carboximidamide group .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxybenzenecarboximidamide has a molecular formula of C8H9ClN2O and a molecular weight of 184.625 .

Scientific Research Applications

Antiviral Activity

5-Chloro-2-methoxybenzenecarboximidamide derivatives have been explored for their antiviral activities. A study synthesized 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides, which showed significant activity against human herpesviruses, particularly HCMV. These derivatives exhibited a high degree of antiviral activity separated from cytotoxicity, indicating their potential as antiviral agents (Gudmundsson et al., 1997).

Pharmacological Evaluation as Anticonvulsants

Another research focused on the design, synthesis, and pharmacological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds, which include modifications of 5-Chloro-2-methoxybenzenecarboximidamide, showed considerable activity in anticonvulsant tests, with some derivatives demonstrating sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antifungal Applications

The antifungal applications of 5-Chloro-2-methoxybenzenecarboximidamide derivatives were examined in a study that discovered 2-chloro-1,3-dimethoxy-5-methylbenzene from Hericium erinaceus mycelium. This compound was effective against Candida albicans, suggesting its potential as an antifungal agent (Zhang Qian et al., 2022).

Antiretroviral Activity

A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, revealed that they possess antiretroviral activity. Specifically, the 5-halogen-substituted derivatives showed pronounced activity against retroviruses, demonstrating their potential in antiretroviral therapy (Hocková et al., 2003).

Anti-Inflammatory and Analgesic Agents

Research into novel derivatives of 5-Chloro-2-methoxybenzenecarboximidamide, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown promising results as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on COX-2 selectivity and protection against pain and inflammation (Abu‐Hashem et al., 2020).

Corrosion Inhibition

In the field of materials science, studies have shown that certain Schiff bases derived from 5-Chloro-2-methoxybenzenecarboximidamide act as effective corrosion inhibitors for mild steel in acidic media. These inhibitors show a high degree of efficiency in protecting against acidic corrosion (Pandey et al., 2017).

Magnetic, Thermal, and Spectroscopic Properties

The magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates have been extensively studied. These complexes, formed with various metal ions, have been analyzed for their structural, thermal stability, and magnetic properties, offering insights into their potential applications in various fields, including materials science and catalysis (Bocian & Ferenc, 2002).

Safety And Hazards

The safety data sheet for 5-Chloro-2-methoxybenzenecarboximidamide indicates that it is for R&D use only and not for medicinal, household, or other use . For more detailed safety and hazard information, please refer to the safety data sheet .

properties

IUPAC Name

5-chloro-2-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYVNSLKWKHAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437150
Record name 5-Chloro-2-methoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxybenzenecarboximidamide

CAS RN

164670-74-0
Record name 5-Chloro-2-methoxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164670-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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